Imbricaric acid

Description

Molecular Architecture and Stereochemical Configuration

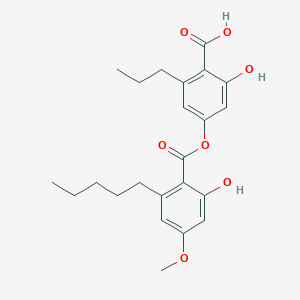

Imbricaric acid (C₂₃H₂₈O₇) is a depside , a class of lichen-derived aromatic compounds formed through esterification of two hydroxybenzoic acid derivatives. Its IUPAC name, 2-hydroxy-4-(2-hydroxy-4-methoxy-6-pentylbenzoyl)oxy-6-propylbenzoic acid , reflects its complex molecular architecture, which includes:

- Core structure : A central ester linkage connecting two hydroxybenzoic acid moieties.

- Functional groups : Hydroxyl (-OH), methoxy (-OCH₃), and carboxyl (-COOH) groups, alongside pentyl and propyl substituents.

- Stereochemical features : The compound exists as a stereoisomer, though explicit stereochemical details (e.g., R/S configurations) are not fully resolved in available literature.

The SMILES notation (CCCCCC1=C(C(=CC(=C1)OC)O)C(=O)OC2=CC(=C(C(=C2)O)C(=O)O)CCC) and InChIKey (QXDIHIOKSGGXLD-UHFFFAOYSA-N) encode its connectivity and stereochemistry.

Table 1: Key Molecular Properties of this compound

1.1.1 Nuclear Magnetic Resonance (NMR) Spectral Analysis

NMR spectroscopy has been employed to elucidate the structural features of this compound, though detailed spectral data remain limited. Key findings include:

- ¹H NMR : Signals corresponding to aromatic protons, methoxy groups, and aliphatic chains (e.g., pentyl and propyl substituents). A broad singlet at δ 3.85 ppm in related compounds (e.g., imbricatolic acid) suggests hydroxyl proton environments.

- ¹³C NMR : Peaks for carbonyl carbons (e.g., ester and carboxyl groups) and aromatic carbons. HSQC (Heteronuclear Single Quantum Coherence) experiments correlate proton and carbon signals, aiding in assigning substituents to specific aromatic rings.

- Limitations : Exact chemical shifts for this compound are not reported in the literature, necessitating comparative analysis with structurally similar depsides.

1.1.2 X-ray Crystallographic Studies and Conformational Dynamics

No X-ray crystallographic data for this compound have been documented. However, structural insights may be inferred from related depsides:

- Conformational flexibility : The ester linkage and aliphatic substituents (pentyl, propyl) likely permit rotational freedom, enabling multiple low-energy conformers.

- Molecular packing : Potential hydrogen bonding between hydroxyl and carboxyl groups could stabilize crystal structures, though experimental validation is absent.

Physicochemical Properties and Stability Profile

1.2.1 Solubility and Partition Coefficients

This compound’s solubility and partitioning behavior are influenced by its polar functional groups and hydrophobic alkyl chains:

- Solubility : Likely moderate in polar organic solvents (e.g., methanol, acetone) due to hydroxyl and carboxyl groups, with limited solubility in water.

- Partition Coefficients : Estimated log P (octanol-water partition coefficient) is not experimentally reported. However, its hydrophobic substituents (pentyl, propyl) suggest a log P > 2 , indicating preferential partitioning into organic phases.

1.2.2 pH-Dependent Tautomerism and Reactivity

This compound exhibits pH-sensitive behavior due to its ionizable groups:

- pKa Values : While not directly measured, carboxyl

Properties

Molecular Formula |

C23H28O7 |

|---|---|

Molecular Weight |

416.5 g/mol |

IUPAC Name |

2-hydroxy-4-(2-hydroxy-4-methoxy-6-pentylbenzoyl)oxy-6-propylbenzoic acid |

InChI |

InChI=1S/C23H28O7/c1-4-6-7-9-15-10-16(29-3)12-19(25)21(15)23(28)30-17-11-14(8-5-2)20(22(26)27)18(24)13-17/h10-13,24-25H,4-9H2,1-3H3,(H,26,27) |

InChI Key |

QXDIHIOKSGGXLD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=C(C(=CC(=C1)OC)O)C(=O)OC2=CC(=C(C(=C2)O)C(=O)O)CCC |

Synonyms |

imbricaric acid |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Imbricaric acid belongs to the depside family, which includes structurally and functionally related compounds such as perlatolic acid , fumarprotocetraric acid lactones , baeomycesic acid , and lobaric acid . Below is a detailed comparison:

Table 1: Structural and Functional Comparison of this compound with Related Depsides

Key Findings from Comparative Studies

Potency Against mPGES-1 and 5-LO: Perlatolic acid outperforms this compound in inhibiting mPGES-1 (IC₅₀ = 0.4 µM vs. 1.9 µM) and 5-LO (IC₅₀ = 1.8 µM vs. 5.3 µM), likely due to its oxidized linoleic acid moiety enhancing enzyme binding . Both compounds exhibit dual inhibition of mPGES-1 and 5-LO, a rare trait among natural products, making them promising for polypharmacological approaches to inflammation .

Structural-Activity Relationships :

- The number of hydroxyl groups and ester linkages in depsides correlates with their anti-inflammatory efficacy. This compound’s moderate NF-κB inhibition (IC₅₀ = 2.0 µM) is attributed to its ability to disrupt IκB kinase (IKK) signaling, though the exact mechanism remains under investigation .

- Fumarprotocetraric acid lactones, while structurally distinct, share a conjugated acid backbone that may contribute to their antioxidant properties .

Pharmacological Utility: this compound’s higher abundance in C. monachorum extracts (15.22%) vs. perlatolic acid (9.10%) suggests it plays a dominant role in the extract’s overall bioactivity . In vivo studies show perlatolic acid effectively reduces leukocyte infiltration in peritonitis models, whereas this compound’s effects are less pronounced, possibly due to pharmacokinetic differences .

Preparation Methods

Natural Sources and Biosynthetic Context

Imbricaric acid is predominantly extracted from the thalli of Cetrelia monachorum, a fruticose lichen species endemic to alpine regions. Lichens, as symbiotic organisms of fungi and algae, produce depsides like this compound as secondary metabolites, likely as defense mechanisms against environmental stressors. The compound’s biosynthesis involves the esterification of two orsellinic acid derivatives, a process catalyzed by lichen-specific polyketide synthases.

Extraction Techniques

Solvent Selection and Optimization

The extraction of this compound begins with the selection of a polar solvent capable of dissolving phenolic compounds. Ethanol (96%) has been identified as the most effective solvent due to its ability to penetrate lichen thalli while preserving the structural integrity of depsides.

Protocol for Ethanolic Extraction:

- Drying and Grinding : Air-dried C. monachorum thalli are ground to a fine powder using a ball mill (e.g., Micro-Dismembrator U) to increase surface area for solvent interaction.

- Ultrasonic-Assisted Extraction : The powdered material is subjected to three sequential extractions with ethanol (10 mL/g, 5 mL/g, 5 mL/g) in an ultrasonic bath at room temperature, each lasting 1 hour.

- Filtration and Evaporation : The combined ethanolic extracts are filtered to remove particulate matter and concentrated under reduced pressure to yield a crude extract (typical yield: ~12.9% w/w).

Purification Methods

Column Chromatography

The crude extract is fractionated using silica gel column chromatography, a method validated for its capacity to resolve complex mixtures of lichen metabolites.

Chromatographic Parameters:

- Stationary Phase : Silica gel (60–120 mesh)

- Mobile Phase : Gradient elution with hexane-ethyl acetate-formic acid (90:10:1 to 70:30:1)

- Fraction Collection : 50 mL fractions monitored by thin-layer chromatography (TLC) using toluene-dioxane-acetic acid (90:25:4) as the developing solvent.

Table 1: Key Chromatographic Fractions of this compound

| Fraction | Solvent Ratio (Hexane:Ethyl Acetate) | Rf Value | Compound Identified |

|---|---|---|---|

| 15–20 | 85:15 | 0.52 | This compound |

| 21–25 | 80:20 | 0.48 | Co-eluting depsides |

High-Performance Liquid Chromatography (HPLC)

Final purification is achieved via preparative HPLC, which offers superior resolution for structurally similar depsides.

HPLC Conditions:

- Column : Phenomenex Synergi Polar-RP 80Å (4.6 × 150 mm, 4 µm)

- Mobile Phase : 0.05% aqueous formic acid (A) and methanol (B)

- Gradient : 10% B to 98% B over 53 minutes

- Flow Rate : 1.0 mL/min

- Detection : UV at 235 nm

Quantification and Analytical Characterization

Quantitative HPLC Analysis

The concentration of this compound in crude extracts is determined using reverse-phase HPLC coupled with photodiode array detection. Calibration curves are constructed with purified this compound (≥95% purity), yielding a linear range of 0.1–50 µg/mL (R² > 0.99).

Table 2: Validation Parameters for HPLC Quantification

| Parameter | Value |

|---|---|

| Linearity Range | 0.1–50 µg/mL |

| Limit of Detection | 0.03 µg/mL |

| Intraday Precision | RSD < 2.1% |

| Interday Precision | RSD < 3.5% |

Optimization of Preparation Protocols

Yield Enhancement Strategies

Scalability Challenges

While laboratory-scale extractions yield ~15 mg this compound per gram of crude extract, industrial-scale production faces hurdles:

- Cost of Ethanol Recovery : Large volumes require energy-intensive distillation.

- Column Chromatography Throughput : Scaling silica gel columns necessitates automated fraction collectors and gradient pumps.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.